Cas no 92244-71-8 (1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone)

1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone
- 1-Acetyl-4-hydroxydecahydroquinoline
- ST087107
- 2-acetyl-5-hydroxy-2-azabicyclo[4.4.0]decane
- ZERO/005007
- AC1N1YWF
- ChemDiv2_002615
- AGN-PC-00HOR4
- 1-Acetyldecahydroquinolin-4-ol
- CTK8A0441
- MolPort-001-757-951
- 92244-71-8
- HMS1376G19
- CS-0321821
- DTXSID20398698
- 1-(4-hydroxy-decahydroquinolin-1-yl)ethan-1-one
- AKOS005617684
- STK772151
- 1-(4-Hydroxyoctahydroquinolin-1(2H)-yl)ethan-1-one
- 1-(4-hydroxyoctahydroquinolin-1(2H)-yl)ethanone
- 1-(4-Hydroxyoctahydroquinolin-1-yl)ethanone
- DTXCID50349557
- OERDUQPBGKQXHJ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C11H19NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h9-11,14H,2-7H2,1H3
- InChIKey: OERDUQPBGKQXHJ-UHFFFAOYSA-N
- SMILES: CC(=O)N1CCC(C2C1CCCC2)O
計算された属性
- 精确分子量: 197.141578849Da
- 同位素质量: 197.141578849Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 0.9
1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392491-500mg |
1-(4-Hydroxyoctahydroquinolin-1(2H)-yl)ethan-1-one |
92244-71-8 | 98% | 500mg |
¥6213.00 | 2024-04-25 |
1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanoneに関する追加情報
1-(4-Hydroxy-3,4,4a,5,6,7,8,8a-Octahydro-2H-Quinolin-1-yl)Ethanone: A Comprehensive Overview
The compound with CAS No. 92244-71-8, known as 1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives and exhibits a unique structure that combines a quinoline ring system with a ketone functional group. The quinoline moiety is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. In this compound, the quinoline system is further modified with hydroxyl and ethanone groups at specific positions.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in drug discovery, particularly in the development of new therapeutic agents. The quinoline derivatives are known for their diverse biological activities, including antioxidant properties and anti-inflammatory effects. The presence of the hydroxyl group in this compound adds to its reactivity and bioavailability.
The synthesis of 1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone involves a series of intricate organic reactions. These include Friedel-Crafts alkylation and oxidation steps to introduce the hydroxyl group at the desired position. The ethanone group is typically introduced through a nucleophilic acylation reaction. The optimization of these reaction conditions has been a focus of recent research efforts to improve yield and purity.
In terms of pharmacokinetics and toxicity profiles,this compound has shown promising results in preclinical studies. It exhibits good solubility in aqueous solutions and demonstrates moderate absorption rates in animal models. Toxicity studies indicate that it has a relatively low toxicity profile compared to other quinoline derivatives.
One area where this compound has shown significant potential is in anti-cancer therapy. Recent research has demonstrated its ability to inhibit certain oncogenic pathways and induce apoptosis in cancer cells. The quinoline ring system plays a crucial role in these biological activities by providing a rigid structure that facilitates interactions with target proteins.
Furthermore,this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The structural versatility of 1-(4-hydroxy-3,4,4a,...) allows for further modifications to enhance its bioactivity and pharmacokinetic properties. Researchers are currently exploring various substitution patterns on the quinoline ring to optimize its therapeutic potential.
In conclusion,the compound CAS No. 92244-71-8 represents an exciting advancement in the field of organic chemistry and pharmacology. Its unique structure and diverse biological activities make it a valuable tool for drug discovery and development.
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